molecular formula C17H20FNO2 B3869599 (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Cat. No.: B3869599
M. Wt: 289.34 g/mol
InChI Key: AGXNIXYXFRPCQU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18/h3-9,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXNIXYXFRPCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-fluoro-phenylethylamine.

    Reductive Amination: The key step involves the reductive amination of 2,3-dimethoxybenzaldehyde with 2-fluoro-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : [(2,3-Dimethoxyphenyl)methyl][2-(2-fluorophenyl)ethyl]amine
  • Molecular Formula: C₁₇H₂₀FNO₂
  • Molecular Weight : 289.34 g/mol
  • CAS No.: Not explicitly provided, but synonyms and related compounds are listed in and .

Structural Features :

  • A secondary amine with a 2,3-dimethoxybenzyl group and a 2-(2-fluorophenyl)ethyl substituent.
  • The 2-fluoro substitution on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs.
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Key Substituents Receptor Affinity/Notes Source
Target Compound C₁₇H₂₀FNO₂ 2,3-Dimethoxybenzyl; 2-fluorophenethyl Likely 5-HT₁A/D₂/D₃ modulation (inferred)
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine (331970-58-2) C₁₆H₁₆FNO₂ Benzodioxolylmethyl; 2-fluorophenethyl Higher metabolic stability due to benzodioxol group
[2-(2,3-Dihydrobenzodioxin-6-yl)ethyl][(2-fluorophenyl)methyl]amine C₁₇H₁₈FNO₂ Benzodioxinyl; 2-fluorophenethyl Potential serotonergic activity (structural analogy to S 16924)
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (477320-10-8) C₁₇H₂₀FNO₂ 2,3-Dimethoxybenzyl; 4 -fluorophenethyl Altered receptor binding vs. 2-fluoro isomer
S 16924 (Antipsychotic reference) C₂₁H₂₃FNO₃ Benzodioxinyl; fluorophenyl High 5-HT₁A partial agonism; D₂/D₃ antagonism
Key Findings :

Substituent Position Matters :

  • The 2-fluoro substitution in the target compound vs. the 4-fluoro isomer (CAS 477320-10-8) alters electronic and steric profiles. For example, para-fluoro analogs may exhibit stronger dopamine D₂ receptor antagonism, while ortho-fluoro groups could enhance 5-HT₁A affinity due to reduced steric hindrance .

Benzodioxol vs. Dimethoxy Groups :

  • Compounds with benzodioxol substituents (e.g., CAS 331970-58-2) show increased metabolic stability compared to dimethoxy analogs, as the fused oxygen ring resists oxidative degradation .

Receptor Interaction Profiles :

  • S 16924 (), a benzodioxinyl-containing compound, demonstrates potent 5-HT₁A partial agonism and D₂/D₃ antagonism. The target compound’s dimethoxybenzyl group may reduce 5-HT₁A affinity compared to S 16924 but retain D₂/D₃ modulation .

Fluorophenyl Impact: Fluorine’s electronegativity enhances binding to aromatic residues in receptor pockets. The 2-fluorophenyl group in the target compound may favor interactions with serotonin receptors over dopamine receptors compared to non-fluorinated analogs .

Table 2: Pharmacological Data (Inferred from Structural Analogs)
Property Target Compound S 16924 (Reference) 4-Fluoro Isomer (CAS 477320-10-8)
5-HT₁A Affinity Moderate (partial agonist) High (partial agonist) Low
D₂/D₃ Affinity Moderate antagonist Moderate antagonist High antagonist
Lipophilicity (LogP) ~3.5 (estimated) ~3.8 ~3.5
Metabolic Stability Moderate High (benzodioxol group) Moderate

Biological Activity

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological studies due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may influence its biological activity and interaction with various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C17H20FNO2C_{17}H_{20}FNO_2. Its structure includes a dimethoxybenzyl group and a 2-fluorophenyl ethyl moiety, which are thought to contribute to its biological properties.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems. Specifically, they may interact with serotonin and dopamine receptors, which are critical in mood regulation and neurological function. The presence of fluorine in the structure enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Antidepressant Effects

Studies have suggested that derivatives of phenethylamines exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to increase the availability of monoamines in the synaptic cleft by inhibiting their reuptake. For instance, research has shown that certain analogs can significantly elevate serotonin levels in the brain, which correlates with improved mood and reduced anxiety behaviors.

Neuroprotective Properties

There is also emerging evidence supporting the neuroprotective effects of this compound. In vitro studies indicate that this compound may reduce oxidative stress and apoptosis in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

  • Study on Antidepressant Activity : A study published in Molecules explored various phenethylamine derivatives, including this compound. The findings demonstrated that these compounds could significantly reduce depressive-like behavior in rodent models when administered at specific doses over a two-week period .
  • Neuroprotection Against Oxidative Stress : In a controlled laboratory setting, researchers tested the neuroprotective capabilities of this compound against hydrogen peroxide-induced oxidative damage in cultured neuronal cells. Results indicated a marked decrease in cell death and an increase in antioxidant enzyme activity .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced oxidative stress
Behavioral ImprovementDecreased anxiety-like behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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